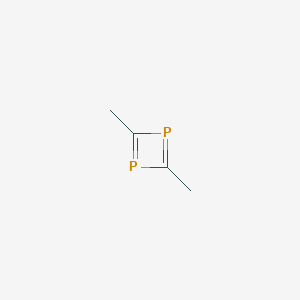

2,4-Dimethyl-1,3-diphosphete

Description

Structure

3D Structure

Properties

CAS No. |

141987-56-6 |

|---|---|

Molecular Formula |

C4H6P2 |

Molecular Weight |

116.04 g/mol |

IUPAC Name |

2,4-dimethyl-1,3-diphosphete |

InChI |

InChI=1S/C4H6P2/c1-3-5-4(2)6-3/h1-2H3 |

InChI Key |

LITDBUOMWQOOGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=PC(=P1)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,4 Dimethyl 1,3 Diphosphete and Its Derived Architectures

Phosphaalkynes as Fundamental Building Blocks for Diphosphete Synthesis

Phosphaalkynes, characterized by a carbon-phosphorus triple bond (C≡P), are the cornerstone for the synthesis of 1,3-diphosphetes. The dimerization of these reactive species offers a direct route to the four-membered diphosphete ring. While phosphaalkynes with bulky substituents, such as the tert-butyl group, have been extensively studied to provide kinetic stability, the synthesis of 2,4-dimethyl-1,3-diphosphete relies on the dimerization of the less sterically hindered methylphosphaalkyne (P≡CMe). The inherent reactivity of methylphosphaalkyne necessitates carefully controlled reaction conditions to favor the formation of the desired diphosphete over other oligomerization or polymerization products. The cyclodimerization of methylphosphaalkyne has been observed in its reactions with various transition metal complexes, highlighting the differences in reactivity compared to its bulkier analogues, which are often attributed to steric factors. rsc.org

Metal-Mediated and Catalyzed Dimerization Pathways

The dimerization of phosphaalkynes to form 1,3-diphosphacyclobutadienes is a well-established synthetic strategy, often facilitated by transition metal complexes. These metals can act as templates, bringing two phosphaalkyne molecules into proximity to facilitate the [2+2] cycloaddition.

Cobalt-Mediated Cyclodimerization of Methylphosphaalkyne

Cobalt complexes have been shown to be effective in promoting the cyclodimerization of phosphaalkynes. For instance, the reaction of methylphosphaalkyne with specific cobalt complexes can lead to the formation of the 2,4-dimethyl-1,3-diphosphacyclobutadiene ligand coordinated to the cobalt center. This approach provides a pathway to stabilize the diphosphete ring system. While detailed studies on the cobalt-mediated dimerization of methylphosphaalkyne are not as prevalent as for its tert-butyl counterpart, the principle remains a viable synthetic route. Cationic Cobalt(III) species, generated in situ from a Cp*CoI₂-dimer, have demonstrated high catalytic activity in related transformations. nih.gov

Nickel-Catalyzed Phosphaalkyne Dimerization

Nickel catalysts are also employed in the dimerization of phosphaalkynes. These reactions often proceed through the formation of a nickelacyclopentadiene intermediate, which can then undergo reductive elimination to yield the 1,3-diphosphete. The choice of ligands on the nickel center can significantly influence the outcome of the reaction, directing the assembly of the phosphaalkyne units. While specific examples for the nickel-catalyzed dimerization of methylphosphaalkyne to form this compound are not extensively documented in readily available literature, the general applicability of nickel catalysts in phosphaalkyne chemistry suggests its potential.

Rhodium-Catalyzed P-P Bond Cleavage and Cycloaddition Routes

Rhodium complexes can catalyze the formation of diphosphetes through pathways that may involve the cleavage of P-P bonds in phosphorus-containing starting materials, followed by cycloaddition reactions. Rhodium-catalyzed systems are known to activate C-H bonds and facilitate hydroarylation of alkynes with phosphines, demonstrating their versatility in forming new bonds involving phosphorus. nih.gov Although direct rhodium-catalyzed dimerization of methylphosphaalkyne to this compound is not a widely reported method, the reactivity of rhodium complexes with phosphorus compounds suggests potential for such transformations.

Other Transition Metal-Assisted Formations (e.g., Mo, Ru, Fe)

A variety of other transition metals have been investigated for their ability to mediate the formation of diphosphetes. Molybdenum, ruthenium, and iron complexes can coordinate to phosphaalkynes, bringing them into the correct orientation for dimerization. The resulting diphosphete is often found as a ligand in the coordination sphere of the metal. For example, the reaction of methylphosphaalkyne with [W(CO)₅(THF)] has been reported, leading to tungsten-complexed products. rsc.org These metal-diphosphete complexes can sometimes be demetallated to yield the free diphosphete, although this step can be challenging.

Intramolecular Redox Processes in Diphosphete Formation

The synthesis of 1,3-diphosphete rings can be achieved through various methodologies, with intramolecular redox reactions representing a notable pathway, particularly in the context of organometallic complexes. This approach often involves the transformation of a precursor ligand within the coordination sphere of a metal center, leading to the formation of the desired diphosphete framework.

An illustrative example of this process is the formation of a η⁴-1,2-diphosphete metal complex through an intramolecular redox reaction. acs.org In this specific synthesis, heating a neat dichloro iron complex in a vacuum initiates the elimination of chlorine substituents. acs.org This process results in the specific formation of the 1,2-diphosphete (B14751300) ligand coordinated to the iron center. While this example directly leads to a 1,2-diphosphete, the underlying principle of utilizing an intramolecular redox reaction to form a P-C heterocyclic ring is a key strategic consideration in the synthesis of related phosphorus heterocycles, including 1,3-diphosphetes.

The planarity of the resulting diphosphete ligand is a significant feature. X-ray structure analyses of 1,3-diphosphete complexes reveal a planar, rhomboid-shaped ring. acs.org The phosphorus-carbon bond lengths within the ring are essentially equivalent, measuring approximately 1.78 ± 0.01 Å. acs.org The endocyclic bond angles also exhibit characteristic values, with the C-P-C angles being smaller (around 84°) than the P-C-P angles (around 96°). acs.org These structural parameters are consistent across various (η⁴-1,3-diphosphete)metal complexes of late transition metals. acs.org

The following table summarizes the key aspects of intramolecular redox processes in the formation of diphosphete rings.

| Feature | Description | Reference |

| Reaction Type | Intramolecular Redox Reaction | acs.org |

| Precursor | Dihalo-metal complex | acs.org |

| Conditions | Heating under vacuum | acs.org |

| Product | η⁴-Diphosphete metal complex | acs.org |

| Ring Geometry | Planar, Rhomboid | acs.org |

| P-C Bond Length | ~1.78 Å | acs.org |

| C-P-C Angle | ~84° | acs.org |

| P-C-P Angle | ~96° | acs.org |

This synthetic strategy highlights the utility of the metal template effect, where the metal atom not only acts as a coordinating agent but also facilitates the electronic rearrangement necessary for the formation of the diphosphete ring via a redox process.

Influence of N-Heterocyclic Carbene (NHC) Ligands on Catalytic Diphosphete Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ancillary ligands in organometallic chemistry and homogeneous catalysis. Their strong σ-donating properties and tunable steric bulk allow for precise control over the reactivity and stability of metal centers, making them highly effective in a wide range of catalytic transformations, including the synthesis of phosphorus-containing heterocycles.

While specific examples of NHC-catalyzed synthesis of this compound are not extensively documented, the influence of NHC ligands on related phosphorus chemistry provides a strong basis for their potential application in this area. The combination of NHC and phosphorus ligands has been a subject of significant interest to enhance the capabilities of organometallic catalysis. rsc.orgresearchgate.net

The key attributes of NHC ligands that are pertinent to the catalytic synthesis of diphosphetes include:

Strong Metal-Ligand Bond: NHCs form robust bonds with transition metals, which imparts high stability to the catalytic species and can prevent ligand dissociation, a common deactivation pathway.

Enhanced Electron Donation: As strong σ-donors, NHCs increase the electron density at the metal center. This can facilitate oxidative addition steps and influence the reactivity of other coordinated ligands, which is crucial in catalytic cycles involving the formation of P-C bonds.

Steric Tuning: The substituents on the nitrogen atoms of the NHC ring can be readily modified to control the steric environment around the metal center. This steric hindrance can influence the selectivity of the reaction, favoring the formation of specific isomers or ring structures.

The application of NHC ligands in the synthesis of phosphorus heterocycles can be envisioned in several ways. For instance, an NHC-metal complex could catalyze the cyclization of appropriate phosphorus-containing precursors. The NHC would stabilize the active catalytic species and modulate its reactivity to promote the desired bond-forming steps.

The following table outlines the potential roles of NHC ligands in the catalytic synthesis of diphosphetes based on their established functions in organometallic chemistry.

| Influence of NHC Ligand | Catalytic Implication for Diphosphete Synthesis |

| Stabilization of Metal Center | Increased catalyst lifetime and turnover numbers. |

| Modulation of Electronic Properties | Facilitation of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. |

| Steric Control | Potential for regioselective and stereoselective diphosphete formation. |

| Versatility | Applicability to a range of transition metals known to catalyze P-C bond formation. |

Reactivity Profiles and Mechanistic Investigations of 2,4 Dimethyl 1,3 Diphosphete

Coordination Chemistry and Complex Formation

The phosphorus lone pairs and the π-system of the 2,4-Dimethyl-1,3-diphosphete ring enable it to coordinate to metal centers in a variety of ways, leading to the formation of a diverse array of metal complexes. The steric bulk of the methyl groups and the inherent ring strain also play crucial roles in determining the structure and stability of these complexes.

Diverse Coordination Modes of Diphosphete Ligands

The 2,4-dialkyl-1,3-diphosphete ligand has demonstrated remarkable versatility in its coordination to transition metals, adopting several distinct bonding modes. The most common mode is η⁴-coordination, where the four atoms of the diphosphete ring bind to a single metal center. An example of this is seen in the cobalt complex [Cp'''Co(η⁴-P₂C₂tBu₂)], where the bulky pentamethylcyclopentadienyl (Cp''') ligand supports the coordination of a tert-butyl substituted diphosphete ring to the cobalt center.

Beyond simple η⁴-coordination, these diphosphete ligands can bridge multiple metal centers, leading to more complex structures. For instance, a μ,η⁴:η¹-coordination mode has been observed where the diphosphete ring is η⁴-coordinated to one metal center while one of the phosphorus atoms also forms a dative bond to a second metal center. This is exemplified in the dinuclear complex [(Cp'''Co)(μ,η⁴:η¹-{PCiPr}₂)]₂W(CO)₄, where two cobalt-diphosphete units coordinate to a central tungsten tetracarbonyl fragment through the phosphorus atoms.

Even more intricate bridging modes are possible, such as the μ₃,η⁴:η¹:η¹-coordination observed in one-dimensional coordination polymers. In these structures, the diphosphete ligand is η⁴-coordinated to a cobalt center, and each phosphorus atom is additionally bonded to a copper center. This results in a repeating chain structure where the diphosphete ligand acts as a multidentate bridge. While not yet crystallographically confirmed for the 2,4-dimethyl derivative, the observation of a μ,η⁴:η¹:η²:η²-coordination mode in a related diphosphorus (B173284) complex reacting with a chromium-chromium quintuple bond suggests that the this compound ligand could potentially exhibit even more complex bonding arrangements, coordinating to two metal centers through a combination of η¹, η², and η⁴ interactions.

Ligand Exchange and Substitution Reactions in Metal Complexes

Ligand exchange reactions in transition metal complexes are fundamental processes that provide insight into reaction mechanisms and the relative stability of metal-ligand bonds. For complexes containing diphosphete ligands, substitution reactions can occur where the diphosphete itself is replaced, or where other ligands in the coordination sphere are substituted.

While specific studies on the ligand exchange reactions of this compound complexes are not extensively documented, general principles of ligand substitution in organometallic chemistry can be applied. The lability of a ligand is influenced by factors such as the nature of the metal center, its oxidation state, and the electronic and steric properties of both the incoming and outgoing ligands. For instance, in square-planar d⁸ complexes, ligand substitution often proceeds via an associative mechanism, where the incoming ligand attacks the complex before the leaving group departs. In contrast, octahedral complexes may undergo dissociative or interchange mechanisms.

The phosphorus atoms in the diphosphete ring are soft donors, and therefore, would be expected to form stable bonds with soft metal centers. Ligand exchange would be favored by the introduction of a ligand that can form an even more stable bond with the metal or by a high concentration of the incoming ligand. The steric hindrance provided by the methyl groups on the diphosphete ring could also influence the rate and mechanism of substitution reactions. Further research is needed to systematically investigate the kinetics and thermodynamics of ligand exchange reactions involving this compound complexes to fully understand their reactivity.

Formation of Mono- and Multinuclear Diphosphete Complexes

The ability of the this compound ligand to coordinate in both a terminal (η⁴) and bridging fashion facilitates the synthesis of both mononuclear and multinuclear metal complexes.

Mononuclear Complexes: In the presence of a suitable metal precursor, the diphosphete ligand can coordinate to a single metal center. A well-characterized example involving a related dialkyl-diphosphete is the cobalt complex [Cp'''Co(η⁴-P₂C₂tBu₂)], synthesized from the reaction of the sterically demanding [Cp'''Co] fragment with tert-butylphosphaalkyne. The diphosphete ring in this complex is formed in situ through the dimerization of the phosphaalkyne.

Multinuclear Complexes: The presence of two phosphorus donor atoms allows the diphosphete ligand to bridge two or more metal centers, leading to the formation of multinuclear complexes. An illustrative example is the dinuclear tungsten complex [(Cp'''Co)(μ,η⁴:η¹-{PCiPr}₂)]₂W(CO)₄. In this molecule, two [Cp'''Co(P₂C₂iPr₂)] units act as metalloligands, coordinating to a central W(CO)₄ fragment through their phosphorus atoms. Dimeric copper halide complexes of the type [(Cp'''Co)(μ,η⁴:η¹-{PCtBu}₂)Cu(μ-X)]₂ (where X = Cl, Br, I) have also been synthesized, showcasing the bridging capability of the diphosphete ligand in forming discrete multinuclear structures.

The following table summarizes representative examples of mono- and multinuclear complexes containing 2,4-dialkyl-1,3-diphosphete ligands.

| Complex Type | Example Compound | Metal Centers | Key Structural Feature |

| Mononuclear | [Cp'''Co(η⁴-P₂C₂tBu₂)] | Co | η⁴-coordination of the diphosphete ring |

| Dinuclear | [(Cp'''Co)(μ,η⁴:η¹-{PCiPr}₂)]₂W(CO)₄ | Co, W | Diphosphete ligands bridging a central tungsten atom |

| Dinuclear | [(Cp'''Co)(μ,η⁴:η¹-{PCtBu}₂)Cu(μ-Cl)]₂ | Co, Cu | Diphosphete and chloride ligands bridging two copper centers |

Role of Diphosphete Ligands in Coordination Polymer Formation

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. The ability of the 2,4-dialkyl-1,3-diphosphete ligand to act as a multidentate linker makes it a suitable building block for the construction of such polymeric materials.

Research has shown that the reaction of the cobalt diphosphete complex [CpBnCo(η⁴-P₂C₂tBu₂)] (where CpBn is the pentabenzylcyclopentadienyl ligand) with an excess of copper halides (CuX, where X = Cl, Br, I) leads to the formation of two-dimensional coordination polymers with the general formula [({CpBnCo}{μ₃,η⁴:η¹:η¹-(PCtBu)₂})₂(Cu{μ₃-X})₄]n. In these structures, the diphosphete ligand exhibits a μ₃,η⁴:η¹:η¹-coordination mode. The ring is η⁴-coordinated to the cobalt atom, while each of the two phosphorus atoms is also bonded to a copper atom. These copper atoms are further bridged by halide ions, creating an extended two-dimensional network.

The formation of these coordination polymers highlights the potential of diphosphete ligands in the design of novel materials with interesting structural and potentially functional properties. The specific geometry and connectivity within the polymer are dictated by the stoichiometry of the reactants and the nature of the metal and halide ions.

Cycloaddition Reactions Involving the Diphosphete Ring

The unsaturated nature of the 1,3-diphosphete ring suggests its potential to participate in cycloaddition reactions. These reactions offer a powerful tool for the synthesis of novel polycyclic and cage-like organophosphorus compounds.

[2+2] Cycloaddition Pathways

While the [4+2] cycloaddition (Diels-Alder reaction) is a common reaction for many diene systems, the reactivity of 1,3-diphosphetes in such reactions can be influenced by their electronic structure and the nature of the substituents. In some cases, [2+2] cycloaddition pathways can become competitive or even dominant.

Although specific examples of [2+2] cycloaddition reactions involving this compound are not prevalent in the literature, the dimerization of phosphaalkenes to form 1,2-diphosphetanes via a head-to-head [2+2] cycloaddition is a well-established process. This suggests that the P=C bonds within a 1,3-diphosphete ring could potentially react with suitable dienophiles in a [2+2] manner.

Furthermore, theoretical and experimental studies on related systems, such as the cycloaddition of a diphosphacyclopentadiene with a triphosphacyclopentadiene, have shown that while a [4+2] cycloaddition occurs, a subsequent intramolecular [2+2] cycloaddition of the resulting P=C and C=C bonds to form a cage structure does not take place, unlike in the self-cycloaddition of the triphosphacyclopentadiene. This indicates that the propensity for [2+2] cycloadditions is highly dependent on the specific phosphorus-containing heterocycle.

The investigation into the [2+2] cycloaddition reactivity of this compound remains an area for further exploration. The reaction with various electron-deficient alkenes and alkynes could potentially lead to the formation of novel and structurally complex phosphorus-containing bicyclic systems. Mechanistic studies, including computational analysis, would be crucial in understanding the factors that govern the competition between [4+2] and [2+2] cycloaddition pathways for this particular diphosphete.

Participation in Cascade and Multicomponent Cyclizations (e.g., [2+2+2])

While complex cascade or multicomponent reactions involving pre-formed this compound are not extensively documented, the formation of the 1,3-diphosphete core itself is a direct result of a metal-mediated [2+2] cyclodimerization of phosphaalkynes (in this case, methylidynephosphine, HC≡P, or its precursors). Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov

The synthesis of 1,3-diphosphete complexes often arises from the dimerization of phosphaalkynes in the coordination sphere of a transition metal. researchgate.netnih.gov This process can be viewed as a fundamental multicomponent reaction where two molecules of a phosphaalkyne are assembled and cyclized. For instance, the reaction to form a substituted 1,3-diphosphete can be initiated by the head-to-tail dimerization of two phosphaalkyne units, a process that is often catalyzed by transition metal complexes. nih.gov

Although distinct from a classic [2+2+2] cycloaddition, these dimerizations are foundational for creating the diphosphete ring. The reactivity of this ring system in further cascade processes, which involve a series of intramolecular reactions initiated by a single event, remains an area of developing research. 20.210.105 The principles of 1,3-dipolar cycloadditions, which can be integral to cascade sequences, provide a mechanistic framework for how such heterocycles might react. organic-chemistry.orgwikipedia.orgslideshare.net These reactions involve a 1,3-dipole and a dipolarophile to form a five-membered ring through a concerted, pericyclic shift. organic-chemistry.orgwikipedia.org

Isomerization Studies and Interconversion Dynamics (e.g., 1,3- to 1,2-Diphosphete (B14751300) Rearrangements)

The chemistry of phosphaalkyne dimers, (RCP)₂, is characterized by a fascinating landscape of structural isomers, with 1,3-diphosphetes being just one of several possible arrangements. The interconversion between these isomers is a key feature of their dynamic behavior. Free diphosphatetrahedranes, which are valence isomers of 1,3-diphosphetes, have been proposed as key intermediates in the thermal and photochemical oligomerization of phosphaalkynes. nih.gov

Research has demonstrated that certain diphosphatetrahedranes are metastable compounds that slowly convert to other isomeric forms, such as ladderane structures. nih.gov This highlights that dimers like 1,3-diphosphetes can be intermediates in the path to more complex phosphaalkyne tetramers.

The relative stability of different diphosphete isomers is a critical factor. While 1λ³,3λ³-diphosphetes have proven elusive as free molecules, their 1λ⁵,3λ⁵-diphosphete counterparts, formed from the spontaneous dimerization of λ⁵-phosphaalkynes, are notably stable. acs.org The codimerization of a λ³-phosphaalkyne with a λ⁵-phosphaalkyne has been reported to yield a stable 1λ⁵,2λ³-diphosphete, demonstrating a pathway to an alternative isomeric ring system. acs.org Computational and synthetic investigations into nickel-catalyzed phosphaalkyne dimerization suggest that a 1,3-diphosphacyclobutadiene complex serves as a key intermediate, and its stability, influenced by steric factors, is crucial in directing the reaction pathway and preventing further oligomerization. nih.gov

Oxidation and Reduction Chemistry of Diphosphete Systems

The redox chemistry of phosphorus heterocycles is fundamental to understanding their reactivity and electronic properties. The phosphorus atoms in this compound, being in a low oxidation state (formally P(III)), are susceptible to oxidation.

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of molecules. libretexts.org CV measures the current response of a system to a cycling potential, providing information on redox potentials, electron stoichiometry, and the stability of oxidized or reduced species. libretexts.orgbeilstein-journals.orgacs.orgfrontiersin.org

Table 1: Representative Electrochemical Data for Phosphorus Heterocycles This table presents typical potential ranges observed for related compounds to infer the expected behavior of this compound.

| Compound Class | Oxidation Potential (Epa vs. Fc/Fc⁺) | Reduction Potential (Epc vs. Fc/Fc⁺) | Technique | Notes |

|---|---|---|---|---|

| Diferrocenylphosphole | +0.5 V to +0.8 V | Not reported | CV | Two discrete, quasi-reversible oxidation waves for the ferrocenyl groups, modulated by the phosphole bridge. acs.org |

| Imidazo[1,2-a]pyridine | ~ +1.0 V | Not reported | CV | Used for electrochemical C-H phosphonylation, indicating the accessibility of an oxidized state. cardiff.ac.uk |

| N-Heterocycles | +0.8 to +1.5 V | Not reported | CV | Substrates for electrochemical oxidative phosphorylation. acs.org |

| Hypothesized 1,3-Diphosphete | +0.6 V to +1.2 V | Highly negative | CV | Expected to show oxidation at the P(III) centers; reduction would be difficult due to the electron-rich nature. |

The phosphorus centers in a 1,3-diphosphete can be oxidized using various chemical reagents to form the corresponding P-oxides. The stereochemical outcome of such oxidations is of significant interest. Studies on the oxidation of related 1,3-dithianes (the sulfur analogues) provide a useful comparison, where reagents like hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (MCPBA), sodium periodate (B1199274) (NaIO₄), and potassium permanganate (B83412) (KMnO₄) yield sulfoxides and/or sulfones with varying degrees of selectivity. d-nb.infoelectronicsandbooks.com

For this compound, reaction with one equivalent of an oxidant like H₂O₂ or MCPBA would be expected to produce a mono-P-oxide. The use of excess oxidant would likely lead to the di-P-oxide. The relative stereochemistry of the resulting oxides (i.e., cis vs. trans disposition of the oxygen atoms) would depend on the directing effects of the first oxidation and the steric environment of the ring.

Table 2: Predicted Outcomes of Chemical Oxidation of this compound

| Oxidizing Reagent | Predicted Product(s) | Stoichiometry |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Mono-P-oxide, Di-P-oxide | 1-2+ equivalents |

| meta-Chloroperbenzoic acid (MCPBA) | Mono-P-oxide, Di-P-oxide | 1-2+ equivalents |

| Elemental Sulfur (S₈) or Selenium (Se) | P-sulfide, P-selenide | 1 equivalent |

Mechanistic Elucidation of Transformation Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling its reactivity. This includes the mechanism of its formation and its subsequent transformations.

A reaction intermediate is a transient species formed during a multi-step reaction that is neither a reactant nor a final product. libretexts.orgtaylorandfrancis.com The elucidation of reaction mechanisms often relies on the detection or computational modeling of these fleeting species and the transition states that connect them.

In the context of the formation of 1,3-diphosphetes from phosphaalkynes, mechanistic studies have been particularly revealing. Quantum chemical calculations combined with kinetic studies on the nickel-catalyzed dimerization of tert-butylphosphaalkyne have identified a 1,3-diphosphacyclobutadiene complex as a key intermediate. nih.gov This intermediate lies on the pathway to the final diphosphatetrahedrane product. The stability of this intermediate is critical; steric repulsion can destabilize it, which in turn facilitates the catalytic turnover and release of the final product. nih.gov

Theoretical investigations of cycloaddition reactions, which are analogous to the dimerization process, utilize methods like Density Functional Theory (DFT) to map out the potential energy surface. smu.edu These calculations can identify the structures and energies of transition states, providing insight into the reaction barriers and the synchronicity of bond-forming events. researchgate.netresearchgate.net For the isomerization of diphosphete systems, computational models can predict the transition state structures for rearrangements, helping to rationalize the observed dynamic behavior and the conditions required for interconversion between different isomers.

Influence of Steric and Electronic Parameters on Reactivity

The reactivity of the this compound ring system is significantly governed by the interplay of steric and electronic factors originating from the substituents at the 2 and 4 positions. These parameters can modulate the electron density within the heterocyclic core and influence the accessibility of the phosphorus atoms and the π-system to reacting species. Detailed mechanistic studies, often supported by computational analysis, have elucidated how variations in substituent size and electronic nature dictate the course and rate of chemical transformations.

Steric Effects:

The spatial arrangement and bulk of the substituents at the 2 and 4 positions exert a profound influence on the reactivity of the 1,3-diphosphete ring. Increased steric hindrance around the phosphorus atoms can impede the approach of reagents, thereby slowing down reaction rates or directing the reaction to less sterically crowded sites.

For instance, in cycloaddition reactions, the size of the alkyl or aryl groups at the 2 and 4 positions can dictate the facial selectivity of the incoming dipolarophile. Larger substituents tend to favor the approach of the reacting partner from the less hindered face of the diphosphete ring, leading to a higher degree of stereoselectivity in the resulting cycloadducts.

Research on related phosphorus-containing heterocycles, such as P₃CN ring systems, has demonstrated that increasing the steric bulk of the substituents at phosphorus atoms leads to significant structural distortions, including increased bending of the ring. This structural perturbation, in turn, influences the HOMO-LUMO gap and the electronic properties of the molecule, which can directly impact its reactivity. nih.gov While not directly studying this compound, these findings suggest that similar principles of sterically induced structural and electronic changes are at play.

Electronic Effects:

The electronic nature of the substituents at the 2 and 4 positions plays a crucial role in modulating the nucleophilicity and electrophilicity of the 1,3-diphosphete ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the π-system and at the phosphorus atoms.

Electron-Donating Groups (EDGs): Substituents such as alkyl groups (like the methyl groups in this compound) are generally considered electron-donating through an inductive effect. They increase the electron density on the diphosphete ring, enhancing its nucleophilicity. This makes the ring more susceptible to attack by electrophiles. In the context of cycloaddition reactions, EDGs can raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can accelerate reactions with electron-deficient dipolarophiles in normal-electron-demand cycloadditions.

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of electron-withdrawing substituents at the 2 and 4 positions would decrease the electron density of the 1,3-diphosphete ring, making it less nucleophilic and more electrophilic. This would favor reactions with nucleophilic reagents. In cycloaddition reactions, EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating inverse-electron-demand cycloadditions with electron-rich dipolarophiles.

Computational studies on related systems, such as the 1,3-dipolar cycloaddition reactions of substituted oxanorbornadienes, have shown that electron-withdrawing substituents generally favor attack on more substituted double bonds, while electron-donating groups favor attack on less substituted ones. researchgate.net This highlights the directing influence of electronic substituent effects on regioselectivity.

The following table summarizes the expected influence of different substituent types on the reactivity of the 1,3-diphosphete ring, based on general principles of organic chemistry and findings from related heterocyclic systems.

| Substituent Type at C2/C4 | Steric Effect (Size) | Electronic Effect | Expected Impact on Reactivity |

| Small Alkyl (e.g., -CH₃) | Low | Electron-Donating (Inductive) | Enhanced nucleophilicity, favors normal-electron-demand cycloadditions. |

| Bulky Alkyl (e.g., -C(CH₃)₃) | High | Electron-Donating (Inductive) | Decreased reaction rates due to steric hindrance, potential for high stereoselectivity. |

| Aryl (e.g., -C₆H₅) | Moderate to High | Can be donating or withdrawing (Resonance/Inductive) | Reactivity depends on the substitution of the aryl ring itself, offering tunable electronic properties. |

| Electron-Withdrawing (e.g., -CF₃) | Moderate | Strongly Electron-Withdrawing | Reduced nucleophilicity, increased electrophilicity, favors inverse-electron-demand cycloadditions. |

Detailed kinetic and mechanistic studies on a series of 2,4-disubstituted-1,3-diphosphetes are necessary to quantify these effects and to construct a comprehensive reactivity profile. Such investigations would involve varying the steric bulk and electronic properties of the substituents and measuring the corresponding changes in reaction rates and product distributions for specific transformations, such as cycloaddition or coordination reactions.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2,4 Dimethyl 1,3 Diphosphete Derivatives

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Table 1: Illustrative Crystallographic Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. | Provides information on the crystal system and packing. |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Defines the arrangement of molecules within the unit cell. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms P-C and C=C bond orders and reveals effects of ring strain. |

| Bond Angles (°) C-P-C, P-C-P | The angle formed between three connected atoms. | Quantifies the geometry of the diphosphete ring. |

| Torsion Angles (°) H3C-C-P-C | The dihedral angle describing the orientation of substituents. | Defines the conformation of the methyl groups relative to the ring. |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. ilpi.com For organophosphorus compounds, ³¹P NMR is particularly informative, providing direct insight into the chemical environment of the phosphorus atoms. researchgate.net

A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's covalent framework.

³¹P NMR: As a spin I = 1/2 nucleus with 100% natural abundance, ³¹P is highly amenable to NMR studies. ilpi.com The chemical shift (δ) of the phosphorus nuclei in 2,4-dimethyl-1,3-diphosphete would be highly characteristic of the four-membered ring system and the trivalent state of the phosphorus atoms. An alteration in the coordination number of the phosphorus atom leads to a significant change in the ³¹P nucleus screening, with chemical shifts ranging from approximately +200 to -300 ppm for coordination numbers 3 to 6, respectively. researchgate.net For derivatives, changes in substituents on the phosphorus or carbon atoms would induce predictable shifts. Coupling constants, particularly phosphorus-proton (JPH) and phosphorus-carbon (JPC), are invaluable for assigning specific signals and confirming through-bond connectivity.

¹H NMR: The proton NMR spectrum would show signals for the methyl protons and any protons on the diphosphete ring. The chemical shifts would indicate their electronic environment, and the multiplicity of the signals would be determined by coupling to neighboring protons and, crucially, to the phosphorus nuclei (²JPH or ³JPH).

¹³C NMR: The carbon NMR spectrum would reveal the signals for the methyl carbons and the ring carbons. The key feature would be the splitting of these signals due to coupling with the phosphorus atoms (¹JPC for the ring carbons and ²JPC for the methyl carbons), which provides direct evidence of the C-P bonds.

Table 2: Representative NMR Data for Organophosphorus Compounds

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) | Structural Information |

|---|---|---|---|

| ³¹P | -50 to +250 (for P(III)) | ²JPP in trans disposition can be large (>500 Hz). researchgate.net | Oxidation state, coordination number, and electronic environment of phosphorus. |

| ¹H | 1.0 - 3.0 (for CH₃-C=P) | ²JPH, ³JPH | Proximity of protons to the phosphorus atoms. |

| ¹³C | 20 - 150 (for C=P and CH₃) | ¹JPC (typically large), ²JPC | Direct evidence of C-P bonding and connectivity. |

For derivatives of this compound that are insoluble or for studying the compound in its native solid state, solid-state NMR is a powerful alternative to solution NMR. mdpi.com ³¹P Magic Angle Spinning (MAS) NMR averages out anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, which would otherwise lead to very broad signals, resulting in higher resolution spectra. nih.gov

This technique can provide information about the local environment of phosphorus atoms, identify different crystalline phases or polymorphs, and probe intermolecular interactions. nih.gov Cross-polarization (CP) techniques, such as ¹H→³¹P CPMAS, can be used to enhance the signal of the ³¹P nuclei by transferring magnetization from abundant protons, providing information about the proximity of hydrogen and phosphorus atoms. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending from the methyl groups, as well as vibrations associated with the P-C and C=C bonds within the ring. The specific frequencies of the ring vibrations can provide clues about the ring strain and bond strengths. The absence of bands corresponding to P=O (typically 1150-1300 cm⁻¹) or P-H (typically 2200-2400 cm⁻¹) would confirm the structure of the parent diphosphete.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching | C-H (in CH₃) | 2850 - 3000 |

| Stretching | C=C (ring) | 1600 - 1680 |

| Bending | C-H (in CH₃) | 1375 - 1470 |

| Stretching | P-C (ring) | 650 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Upon ionization, typically through electron ionization (EI), the molecular ion of this compound would be generated. This molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the structure of the molecule. For a cyclic system like a diphosphete, characteristic fragmentation pathways might involve the loss of methyl groups or the cleavage of the ring itself. Analysis of these fragments helps to piece together the original molecular structure.

Table 4: Hypothetical Fragmentation Pattern for this compound (C₆H₈P₂) in EI-MS

| m/z Value | Possible Fragment | Identity |

|---|---|---|

| 146 | [C₆H₈P₂]⁺ | Molecular Ion (M⁺) |

| 131 | [C₅H₅P₂]⁺ | Loss of a methyl group (•CH₃) |

Specialized Spectroscopic Methods for Electronic and Magnetic Properties

The electronic and magnetic properties of 1,3-diphosphete derivatives can be investigated using specialized techniques. The unique electronic structure arising from the conjugated π-system involving phosphorus p-orbitals may lead to interesting properties. nih.gov Techniques such as ultraviolet-visible (UV-Vis) spectroscopy can probe electronic transitions within the molecule.

Computational methods, particularly density functional theory (DFT), are often used in conjunction with experimental data to understand the structural, magnetic, and electronic properties of novel materials. researchgate.netkfupm.edu.sa For derivatives of this compound, these calculations could predict the molecular orbitals, band gaps, and magnetic behavior, providing a deeper understanding of the compound's fundamental properties. kfupm.edu.sa In cases where paramagnetic species are formed (e.g., through oxidation or reduction), Electron Paramagnetic Resonance (EPR) spectroscopy would be the technique of choice to study the unpaired electrons.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the "" that meets the specified requirements for detailed research findings and data tables for the following techniques:

UV-Visible Spectroscopy for Electronic Transitions

The search did not yield any specific experimental data for iron complexes of this compound that would be characterized by Mössbauer spectroscopy. Similarly, no publications detailing the EPR spectroscopy of radical species derived from this compound, or the UV-Visible spectroscopic analysis of its electronic transitions in derivatives, could be located.

While general principles of these spectroscopic techniques are well-established for other organophosphorus compounds and metal complexes, the strict constraint to focus solely on "this compound" and its derivatives, coupled with the requirement for detailed research findings and data tables, cannot be fulfilled without specific published data for this compound.

Therefore, the generation of a scientifically accurate and detailed article as per the provided outline is not feasible at this time due to the absence of the necessary primary research data in the public domain.

Computational and Theoretical Investigations of 2,4 Dimethyl 1,3 Diphosphete Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it well-suited for the investigation of molecules like 2,4-Dimethyl-1,3-diphosphete. DFT methods are instrumental in elucidating the fundamental electronic and structural properties that govern the chemical behavior of this and related phosphorus heterocycles.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis of any molecule is the determination of its most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would involve using a selected DFT functional and basis set to find the minimum energy structure. This calculation would yield crucial data such as bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are scarce, theoretical investigations into the related 1,3-diphosphacyclobutane-2,4-diyl, a tautomer, reveal significant insights into the electronic nature of the four-membered phosphorus-carbon ring. These studies suggest that such systems can exhibit a biradical or biradicaloid character, with partial π-delocalization within the ring. This indicates a complex electronic structure where the bonding cannot be described by simple single and double bonds. The electronic structure of this compound is expected to be similarly complex, influenced by the interplay of the phosphorus lone pairs, the π-system of the ring, and the methyl substituents.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization and Electronic Structure Analysis

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d) | A widely used hybrid functional often providing a good balance of accuracy for main group elements. |

| M06-2X | def2-TZVP | A meta-hybrid GGA functional known for its good performance in main-group thermochemistry and kinetics. |

| PBE0 | aug-cc-pVTZ | A hybrid functional often used for its accuracy in predicting various molecular properties. |

This table is illustrative of common methods and does not represent specific calculations performed on this compound due to a lack of available data.

Energetics of Reaction Pathways and Transition States

DFT calculations are a powerful tool for mapping the potential energy surface of chemical reactions, allowing for the determination of the energies of reactants, products, intermediates, and transition states. For this compound, this could involve studying reactions such as cycloadditions, isomerizations, or reactions with electrophiles and nucleophiles.

By calculating the Gibbs free energies of the stationary points along a reaction coordinate, the feasibility and spontaneity of a reaction can be predicted. The energy of the transition state relative to the reactants determines the activation energy, a key factor in reaction kinetics. While specific reaction pathways for this compound have not been extensively modeled, studies on other 1,3-dipolar systems provide a framework for how such investigations would be conducted. These studies often explore the concerted versus stepwise nature of cycloaddition reactions, identifying the key intermediates and transition states that govern the reaction mechanism.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT, coupled with methods like the Gauge-Including Atomic Orbital (GIAO) approach, is widely used to predict NMR chemical shifts. For this compound, calculating the ¹³C and ³¹P NMR spectra would be of particular interest for its characterization. The calculated chemical shifts can be correlated with experimental data to confirm the structure of the molecule.

The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. While no specific calculated NMR data for this compound is available, general trends in organophosphorus compounds show that modern DFT methods can provide reliable predictions of ³¹P NMR chemical shifts, often with good agreement with experimental values. The correlation between calculated and experimental spectra is a powerful tool for structural elucidation and for understanding the electronic environment of the nuclei.

Analysis of Bonding Nature and Aromaticity within the Diphosphete Ring

The concept of aromaticity, which describes the enhanced stability of certain cyclic conjugated systems, is a key aspect of the chemistry of 1,3-diphosphete. The Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a ring system. NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

Higher-Level Quantum Chemical Methods for Refined Analyses

For more accurate and benchmark-level calculations, higher-level quantum chemical methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be employed. These methods provide a more rigorous treatment of electron correlation than standard DFT functionals, leading to more accurate energies and molecular properties. However, their higher computational cost generally limits their application to smaller molecules. For this compound, single-point energy calculations using a method like CCSD(T) on a DFT-optimized geometry could provide a highly accurate energy value, which is valuable for benchmarking the performance of different DFT functionals.

Molecular Dynamics Simulations (if applicable to reactivity or stability)

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time, including conformational changes and reactivity. For a relatively rigid molecule like this compound, classical MD simulations might be of limited utility for studying its intrinsic reactivity. However, ab initio molecular dynamics (AIMD), which uses quantum mechanical calculations to determine the forces on the atoms at each time step, could be used to study reaction dynamics, particularly for reactions occurring at elevated temperatures or involving significant molecular rearrangements. To date, no specific molecular dynamics simulations for this compound have been reported in the literature.

Advanced Academic Applications and Future Research Frontiers for 2,4 Dimethyl 1,3 Diphosphete

Diphosphetes as Precursors and Building Blocks in Organic and Inorganic Synthesis

The inherent ring strain and reactive P-C bonds within the 1,3-diphosphete core make it a valuable precursor for constructing more elaborate molecular architectures. Its utility stems from the ability to undergo controlled transformations that either preserve or modify the core ring structure.

The 2,4-Dimethyl-1,3-diphosphete molecule serves as a foundational unit for the synthesis of complex organophosphorus scaffolds. The reactivity of the diphosphete ring allows for strategic bond cleavage and formation, enabling the construction of larger, more intricate phosphorus-containing molecules. One of the key synthetic pathways involves controlled ring-opening reactions nih.gov. Due to the inherent strain in the four-membered ring, selective cleavage of the phosphorus-carbon bonds can be achieved under specific conditions, leading to linear or macrocyclic compounds that are otherwise difficult to synthesize.

Another significant synthetic application is the use of diphosphetes in cycloaddition reactions. The P-C-P framework can act as a 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocyclic rings wikipedia.org. This approach provides a direct route to novel phospholes and other related heterocyclic systems, which are themselves important building blocks in organic electronics and medicinal chemistry. The regioselectivity of these cycloadditions can often be predicted and controlled through computational analysis using Density Functional Theory (DFT) based reactivity indexes, which assess the interactions between the nucleophilic and electrophilic sites of the reactants researchgate.net.

The versatility of 1,3-diphosphetes as synthetic precursors is summarized in the table below, highlighting potential reaction pathways and the resulting molecular scaffolds.

| Reaction Type | Reactant/Condition | Resulting Scaffold | Potential Application |

| Ring-Opening | Nucleophiles (e.g., organolithiums) | Linear Diphosphines | Ligand Synthesis |

| Cycloaddition | Alkynes, Alkenes | Fused-ring Phosphacycles | Organic Electronics |

| Insertion | Metal Carbene Complexes | Expanded Ring Systems | Catalysis |

| Polymerization | Transition Metal Catalysts | Phosphorus-containing Polymers | Materials Science |

These synthetic strategies underscore the potential of this compound as a versatile starting material for accessing a wide range of complex organophosphorus compounds with tailored properties.

Application as Ligands in Homogeneous and Heterogeneous Catalysis Research

Phosphorus compounds, particularly phosphines, are ubiquitous as ligands in transition metal catalysis due to their strong σ-donating and tunable π-accepting properties. The unique structure of this compound offers novel steric and electronic characteristics compared to conventional phosphine (B1218219) ligands, opening new avenues in catalyst design.

The design of new catalysts is a cornerstone of modern chemistry, and the development of novel ligands is central to this endeavor mdpi.comchemrxiv.orgnsf.gov. This compound can coordinate to a metal center in several ways: as a monodentate ligand through one phosphorus atom, as a bridging ligand between two metal centers, or potentially as a bidentate chelating ligand following a ring-opening reaction. This versatility allows for the creation of unique metal complexes with distinct catalytic activities.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the ligand's properties are crucial for catalyst efficiency mdpi.comnih.gov. The steric bulk and electron-donating ability of the ligand influence the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. A diphosphete ligand could provide a unique electronic environment and bite angle, potentially leading to catalysts with enhanced activity or selectivity for challenging substrates. The development of such systems often involves screening a range of metal precursors and reaction conditions to optimize performance nih.gov. The performance of a hypothetical diphosphete-based palladium catalyst could be compared to established systems, as illustrated in the table below.

| Ligand | Catalyst System | Reaction | Yield (%) | Turnover Number (TON) |

| Triphenylphosphine | Pd(PPh₃)₄ | Suzuki Coupling | 85 | 1,000 |

| SPhos | [Pd(allyl)Cl]₂ / SPhos | Suzuki Coupling | 98 | 10,000 |

| Hypothetical Diphosphete | [Pd(dba)₂] / Diphosphete | Suzuki Coupling | >99 (projected) | >20,000 (projected) |

The design of such novel catalytic systems relies on creating metal complexes where the diphosphete ligand can stabilize the metal center throughout the catalytic cycle while facilitating the desired chemical transformation researchgate.netdur.ac.uksemanticscholar.org.

Understanding the reaction mechanism is critical for optimizing catalytic processes and designing more efficient catalysts utah.edu. Mechanistic studies of diphosphete-mediated transformations would focus on elucidating the precise role of the ligand in the catalytic cycle. Techniques such as in-situ spectroscopy (e.g., NMR) and kinetic analysis can provide insights into the structure of active catalytic species and the rates of individual steps uvic.canih.gov.

Computational methods, particularly DFT, are invaluable for modeling reaction pathways and transition states hku.hk. For a diphosphete-metal complex, calculations could reveal how the ligand influences the energy barriers for key steps like oxidative addition of substrates to the metal center or the reductive elimination of the final product uvic.ca. These theoretical studies can help explain experimental observations, such as catalyst activity and selectivity, and guide the rational design of improved diphosphete-based ligands utah.edu. By quantifying the steric and electronic interactions between the ligand, metal, and substrate, a detailed picture of the catalytic process can be constructed.

Exploration in Advanced Materials Science (Theoretical Aspects and Design Principles)

The incorporation of unique molecular building blocks into materials is a key strategy for developing substances with novel properties. The electronic structure of this compound suggests its potential as a component in advanced functional materials.

The field of materials science increasingly relies on computational modeling to predict the properties of new materials before their synthesis bcmaterials.netcam.ac.ukcompmatphys.org. Theoretical studies using DFT can be employed to investigate the electronic and structural properties of materials incorporating the this compound unit utep.edu. The presence of phosphorus atoms and a conjugated π-system within the diphosphete ring could lead to interesting electronic characteristics.

The table below presents hypothetical electronic properties for materials derived from this compound, as could be predicted by computational methods.

| Material Type | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Potential Application |

| Diphosphete Monomer | -6.2 | -1.5 | 4.7 | Insulator/Building Block |

| Diphosphete Polymer | -5.8 | -2.8 | 3.0 | Wide-bandgap Semiconductor |

| Doped Diphosphete Polymer | -5.4 | -3.5 | 1.9 | p-type Semiconductor |

By using computational tools to establish structure-property relationships, researchers can rationally design and target the synthesis of novel materials built from diphosphete scaffolds, potentially leading to breakthroughs in electronics and photonics mdpi.comfigshare.comfao.org.

Current Challenges and Emerging Research Directions

The study of this compound, a unique four-membered heterocyclic compound, stands at a fascinating intersection of synthetic chemistry, reactivity exploration, and computational science. As a phosphorus-containing analogue of cyclobutadiene (B73232), its electronic structure and inherent ring strain present both significant challenges and compelling opportunities for researchers. Current efforts are concentrated on overcoming synthetic hurdles, broadening the compound's limited known reactivity, and leveraging computational tools to predict and design novel systems with tailored properties. These research frontiers are crucial for unlocking the full potential of this and related organophosphorus compounds in materials science, catalysis, and coordination chemistry.

Development of More Efficient and Selective Synthetic Routes

The synthesis of 1,3-diphosphete rings, including the 2,4-dimethyl derivative, is a non-trivial endeavor primarily due to the high reactivity of the requisite phosphaalkyne precursors and the kinetic instability of the final ring system. A predominant strategy involves the metal-mediated dimerization of phosphaalkynes. For instance, the synthesis of a cobalt-complexed this compound has been achieved through the dimerization of methylphosphaacetylene (CH₃C≡P) in the presence of a suitable cobalt complex. researchgate.net

Current challenges in this area are multifaceted:

Precursor Instability: Phosphaalkynes like CH₃C≡P are highly reactive and prone to oligomerization or polymerization, requiring careful handling and often in situ generation.

Low Yields and Side Reactions: The dimerization process can lead to the formation of various side products, including di- and tri-nuclear metal complexes, which complicates purification and lowers the yield of the desired diphosphete complex. researchgate.net

Limited Scope: Existing methods often rely on transition metal templates, which can limit the types of substituents tolerated on the diphosphete ring and may require harsh conditions for demetallation to access the free ligand, if possible at all.

Emerging research is focused on developing synthetic protocols that offer higher efficiency, selectivity, and broader substrate scope. Key directions include the exploration of novel catalysts and reaction conditions that can control the dimerization process more effectively. The development of metal-free synthetic routes, potentially using photochemistry or electrochemistry, represents a significant but challenging goal that could provide direct access to the uncomplexed diphosphete ring. nih.gov

| Synthetic Strategy | Precursors | Key Features & Challenges |

| Metal-Mediated Dimerization | Methylphosphaacetylene (CH₃C≡P), Cobalt(I) complex | Stabilizes the diphosphete ring via coordination; challenges include precursor instability and formation of multinuclear byproducts. researchgate.net |

| Phosphaalkyne Metathesis | Substituted Phosphaalkynes | A potential but largely unexplored route that could offer greater control over substituent patterns. |

| Ring-Closing Reactions | Diphosphorus-containing acyclic precursors | Could provide a direct route to the ring system but requires the design and synthesis of complex starting materials. |

Expanding the Scope of Diphosphete Reactivity

The reactivity of this compound is intrinsically linked to its unique electronic structure, which features phosphorus lone pairs and a strained π-system. Research into its reactivity is still in the early stages, with much of the known chemistry involving metal-coordinated derivatives.

One promising area of exploration is in cycloaddition reactions . Analogous to other phosphorus heterocycles like 1,2-diphospholes, which readily undergo [4+2] cycloadditions, 1,3-diphosphetes could potentially act as dienes or dienophiles. nih.gov The participation in such reactions would provide a powerful tool for constructing complex polycyclic organophosphorus compounds. The Huisgen 1,3-dipolar cycloaddition, a versatile method for forming five-membered heterocycles, represents another avenue for exploring the reactivity of the diphosphete's π-system. wikipedia.orgorganic-chemistry.org

Another key frontier is its application in coordination chemistry . The phosphorus atoms' lone pairs make the diphosphete ring an excellent candidate for acting as a ligand to transition metals. Research has shown that related diphosphacyclobutadiene complexes can serve as versatile "metalloligands," coordinating to other metal centers to form unusual oligonuclear compounds. researchgate.net Expanding this chemistry for this compound could lead to novel catalysts or materials with interesting electronic or magnetic properties.

| Reaction Type | Potential Role of Diphosphete | Expected Products | Research Goal |

| [4+2] Cycloaddition | Diene or Dienophile | Polycyclic phosphines, caged phosphorus compounds | Synthesis of complex organophosphorus architectures. nih.gov |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Fused five-membered phosphorus-containing heterocycles | Access to novel heterocyclic systems. wikipedia.orgorganic-chemistry.org |

| Coordination to Metals | σ-Donor Ligand | Homo- and heterobimetallic complexes | Development of new catalysts and functional materials. researchgate.net |

| Oxidative Addition | Substrate | Ring-opened metal complexes | Understanding fundamental bond activation processes at the phosphorus center. researchgate.net |

Computational Design of Novel Diphosphete-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for navigating the challenges in diphosphete chemistry. Theoretical studies provide critical insights into the electronic structure, stability, and reactivity of these transient species, guiding synthetic efforts.

Quantum chemical investigations have revealed that the 2,4-diphosphacyclobutane-1,3-diyl system, closely related to this compound, possesses a significant biradicaloid character. researchgate.net This electronic feature complicates its theoretical description, often requiring advanced multiconfigurational self-consistent field (MCSCF) methods for an accurate representation. researchgate.net

The primary goals of computational design in this field are:

Predicting Stability: DFT calculations can be used to screen various substituents on the diphosphete ring to predict their effect on the molecule's kinetic and thermodynamic stability. This in silico screening helps prioritize synthetic targets that are more likely to be isolable.

Elucidating Reaction Mechanisms: Computational modeling is used to map the potential energy surfaces of reactions involving diphosphetes, such as cycloadditions. researchgate.netmdpi.com This allows researchers to understand regioselectivity, predict activation barriers, and identify the most favorable reaction pathways.

Designing Novel Scaffolds: By calculating properties like HOMO-LUMO gaps, ionization potentials, and electron affinities, researchers can design novel diphosphete-based systems with tailored electronic properties for specific applications in materials science, such as organic electronics. nih.govnih.gov

| Computational Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction mechanism studies, property prediction | Activation energies, regioselectivity, HOMO/LUMO levels. researchgate.netmdpi.commdpi.com |

| Multiconfigurational SCF (MCSCF) | Electronic structure analysis | Accurate description of biradical character and π-delocalization. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis | Characterization of P-C and P-P bonds within the ring system. |

| In Silico Screening | Design of new derivatives | Identification of stabilizing substituents and prediction of electronic properties. rsc.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.